6-Chloro-2-methylhex-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methylhex-5-en-3-yn-2-ol is an organic compound with the molecular formula C7H9ClO It is characterized by the presence of a chlorine atom, a methyl group, and a hydroxyl group attached to a hexene-yn backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of 2-methylhex-5-en-3-yn-2-ol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methylhex-5-en-3-one.
Reduction: Formation of 6-chloro-2-methylhex-5-en-3-ol or 6-chloro-2-methylhexane.
Substitution: Formation of 6-azido-2-methylhex-5-en-3-yn-2-ol or 6-cyano-2-methylhex-5-en-3-yn-2-ol.
Scientific Research Applications
6-Chloro-2-methylhex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylhex-5-en-3-yn-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Methoxy-2-methylhex-5-en-3-yn-2-ol: Contains a methoxy group instead of a chlorine atom, leading to variations in chemical behavior.
Hex-5-en-3-yn-2-ol: Lacks both the chlorine and methyl groups, making it less complex in structure.
Uniqueness
6-Chloro-2-methylhex-5-en-3-yn-2-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
464923-03-3 |
---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
6-chloro-2-methylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C7H9ClO/c1-7(2,9)5-3-4-6-8/h4,6,9H,1-2H3 |
InChI Key |
XVPAFYVYSCNZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.